molecular formula C7H10O B6187787 (1-methoxyprop-2-yn-1-yl)cyclopropane CAS No. 2378461-56-2

(1-methoxyprop-2-yn-1-yl)cyclopropane

Cat. No. B6187787
CAS RN: 2378461-56-2
M. Wt: 110.2
InChI Key:
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Description

(1-Methoxyprop-2-yn-1-yl)cyclopropane, also known as 1-MCP or 1-methylcycloprop-2-en-1-yl, is a cyclic organic compound that has a wide range of applications in scientific research. It is a colorless, volatile liquid with a boiling point of 32-33°C and a melting point of -78°C. It is highly reactive, and its chemical structure makes it useful for a variety of synthetic reactions. It is also used in biochemical studies due to its ability to bind to certain molecules, allowing for the study of their structure and function. In

Scientific Research Applications

(1-Methoxyprop-2-yn-1-yl)cyclopropane has a wide range of scientific research applications. It is used in the synthesis of a variety of compounds, such as polymers, pharmaceuticals, and agrochemicals. It is also used in the study of biochemical pathways, as it can bind to certain molecules, allowing for the study of their structure and function. Additionally, it is used in the study of chemical and biological processes, such as enzyme catalysis, protein folding, and DNA replication.

Mechanism of Action

(1-Methoxyprop-2-yn-1-yl)cyclopropane has a variety of mechanisms of action. It can bind to certain molecules, allowing for the study of their structure and function. It can also act as a catalyst, allowing for the synthesis of various compounds. Additionally, it can interact with certain enzymes, allowing for the study of biochemical pathways.
Biochemical and Physiological Effects
This compound has a variety of biochemical and physiological effects. It can bind to certain molecules, allowing for the study of their structure and function. It can also act as a catalyst, allowing for the synthesis of various compounds. Additionally, it can interact with certain enzymes, allowing for the study of biochemical pathways. It has also been shown to have insecticidal and antifungal properties, as well as potential applications in cancer therapy.

Advantages and Limitations for Lab Experiments

(1-Methoxyprop-2-yn-1-yl)cyclopropane has a number of advantages and limitations for lab experiments. One of the main advantages is that it is highly reactive, which makes it useful for a variety of synthetic reactions. Additionally, it is relatively inexpensive and easy to obtain. However, it is also highly volatile, which can make it difficult to work with in some laboratory settings. Additionally, it can be toxic if not handled properly, so proper safety precautions should be taken when working with it.

Future Directions

There are a number of potential future directions for (1-methoxyprop-2-yn-1-yl)cyclopropane. One potential direction is to explore its potential applications in cancer therapy. Additionally, further research could be done to explore its potential as an insecticide or antifungal agent. Additionally, due to its ability to bind to certain molecules, further research could be done to explore its potential as a drug delivery system. Finally, due to its ability to catalyze certain reactions, further research could be done to explore its potential as a catalyst for the synthesis of various compounds.

Synthesis Methods

(1-Methoxyprop-2-yn-1-yl)cyclopropane can be synthesized through a variety of methods. One of the most common methods is the Wittig reaction, which involves the addition of a phosphonium ylide to an alkyne. This reaction results in the formation of a cyclopropane ring and the release of a phosphine oxide. Another method is the cyclopropanation of an alkene, which involves the addition of a cyclopropyl group to an alkene, resulting in the formation of a cyclopropane ring. This reaction can be catalyzed by a variety of metal catalysts, including nickel, palladium, and rhodium.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (1-methoxyprop-2-yn-1-yl)cyclopropane involves the reaction of propargyl alcohol with methoxypropane in the presence of a strong acid catalyst to form the corresponding propargyl ether. The propargyl ether is then reacted with cyclopropane in the presence of a base catalyst to form the desired product.", "Starting Materials": [ "Propargyl alcohol", "Methoxypropane", "Cyclopropane", "Strong acid catalyst", "Base catalyst" ], "Reaction": [ "Step 1: Propargyl alcohol is reacted with methoxypropane in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid, to form the corresponding propargyl ether.", "Step 2: The propargyl ether is then reacted with cyclopropane in the presence of a base catalyst, such as sodium hydroxide or potassium hydroxide, to form (1-methoxyprop-2-yn-1-yl)cyclopropane.", "Step 3: The product is purified by distillation or chromatography to obtain the pure compound." ] }

CAS RN

2378461-56-2

Molecular Formula

C7H10O

Molecular Weight

110.2

Purity

95

Origin of Product

United States

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